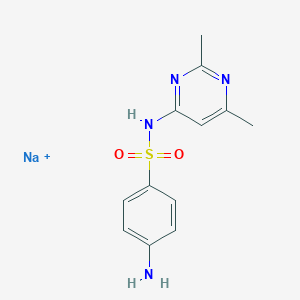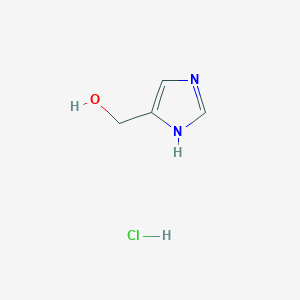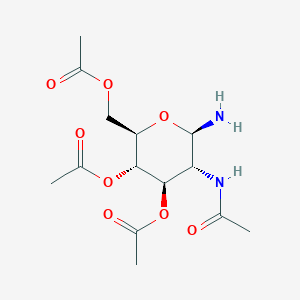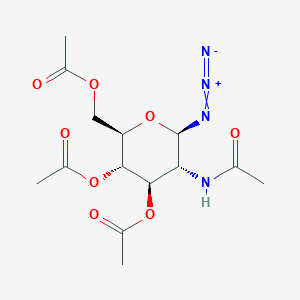
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including the formation of sulfones and sulphoxides from corresponding thioethers by oxidative methods. For instance, 2-phenylsulphonylpyrimidine can be synthesized from 2-chloropyrimidine with sodium benzenesulphinate, showcasing the compound's reactivity and potential for further functionalization (Brown & Ford, 1967).
Molecular Structure Analysis
Studies on similar pyrimidine compounds reveal varied hydrogen-bonded structures influenced by substituents and solvation. For example, different hydrogen-bonded structures were observed in isomeric solvates, where the arrangement of pyrimidine molecules and their interaction with dimethyl sulfoxide (DMSO) molecules significantly differed, indicating the impact of molecular structure on the compound's properties (Rodríguez et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives, including those similar to Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate, exhibit a range of reactivity. For instance, the synthesis of sulfanilamide derivatives involves substitution reactions with sodium amide in liquid ammonia, leading to various sulfanilamide compounds. This reactivity demonstrates the compound's versatility in chemical synthesis (Okuda & Kuniyoshi, 1962).
Physical Properties Analysis
The physical properties of pyrimidine derivatives can vary widely depending on the substituents and structure. For example, the study of different hydrogen-bonded structures in isomeric solvates highlights how molecular configuration can influence solubility and stability, essential factors in understanding a compound's physical characteristics (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate-related compounds, such as their reactivity towards various agents and conditions, are crucial for applications in synthesis and material science. For instance, the formation and reactivity of pyrimidinyl sulphones and sulphoxides illustrate the potential for diverse chemical transformations, providing insights into the compound's chemical behavior (Brown & Ford, 1967).
Wissenschaftliche Forschungsanwendungen
1. Interaction with Veterinary Drugs
A study by Hoogenboom et al. (1987) explored the interaction between sodium sulphadimidine (a veterinary drug) and nitrite under acid conditions, leading to the formation of 1,3-di-(4-[N-(4,6-dimethyl-2-pyrimidinyl)sulphamoylphenyl)triazene (DDPSPT). This compound was found to be non-mutagenic when tested on Salmonella typhimurium and Drosophila melanogaster, indicating potential applications in veterinary medicine without significant genetic risks (Hoogenboom et al., 1987).
2. Polymerization Research
Research by Sayyah et al. (2005) investigated the oxidative chemical polymerization of p-sulphanilamide in a hydrochloric acid solution using sodium dichromate as an oxidant. This study provided insights into the polymerization reaction dynamics and the resultant polymer's characterization, which included various spectroscopic and thermogravimetric analyses. Such research contributes to our understanding of polymer formation and characteristics in chemical engineering (Sayyah et al., 2005).
3. Metabolism and Reaction Studies
Various studies have investigated the metabolism and reaction products of compounds related to Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate. Bridges et al. (1965) characterized the major metabolite of sulphadimethoxine in human urine, providing insights into drug metabolism and excretion pathways (Bridges et al., 1965). Similarly, research by Nagata and Fukuda (1994) on the distribution and elimination of sulphadimethoxine and its metabolites in chicken tissues contributed to understanding the pharmacokinetics of veterinary drugs (Nagata & Fukuda, 1994).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXFNHRLIKUAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(sup 1)-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide sodium salt | |
CAS RN |
2462-17-1 | |
| Record name | Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)


